![molecular formula C24H27ClN4O5S B2468390 N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride CAS No. 1329882-09-8](/img/structure/B2468390.png)
N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride is a useful research compound. Its molecular formula is C24H27ClN4O5S and its molecular weight is 519.01. The purity is usually 95%.
BenchChem offers high-quality N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Applications
Benzothiazole derivatives are utilized in the synthesis of various heterocyclic compounds with potential pharmacological activities. For instance, the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines from visnaginone and khellinone has been reported. These compounds exhibited significant anti-inflammatory and analgesic activities, showcasing the utility of benzothiazole derivatives in developing new therapeutic agents (Abu‐Hashem et al., 2020).
Antimicrobial and Antifungal Applications
Benzothiazole derivatives have shown promising antimicrobial and antifungal properties. Research indicates that certain derivatives exhibit significant activity against bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as fungal strains like Candida albicans and Aspergillus niger, highlighting their potential as antimicrobial and antifungal agents (Padalkar et al., 2014).
Anticancer Research
Several studies have focused on the synthesis and evaluation of benzothiazole derivatives as anticancer agents. Compounds have been tested against various cancer cell lines, including breast, lung, colon, and ovarian cancer cells. Some derivatives exhibited higher anticancer activities than reference drugs, suggesting their potential as leads in anticancer drug development (Ravinaik et al., 2021).
Corrosion Inhibition
Benzothiazole derivatives have been synthesized and studied for their corrosion inhibiting effects against steel in acidic solutions. These compounds showed high efficiency in protecting steel from corrosion, indicating their application in materials science for the development of corrosion inhibitors (Hu et al., 2016).
Pharmacological Significance
Benzothiazole derivatives are studied for their pharmacological significance, including their role as inhibitors of enzymes and receptors involved in disease pathways. For instance, derivatives have been identified as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), demonstrating their potential in cancer therapy and angiogenesis inhibition (Borzilleri et al., 2006).
properties
IUPAC Name |
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O5S.ClH/c1-26(2)10-11-27(24-25-17-13-18(32-3)19(33-4)14-20(17)34-24)23(31)15-6-5-7-16(12-15)28-21(29)8-9-22(28)30;/h5-7,12-14H,8-11H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNWBKCLPGBGUIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=CC(=C(C=C2S1)OC)OC)C(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.